molecular formula C11H14INO3S B239899 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine

4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine

Cat. No. B239899
M. Wt: 367.21 g/mol
InChI Key: DCPUWOFLLHTBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its unique properties and applications.

Mechanism of Action

The mechanism of action of 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine is not well understood. However, it is believed to act as a nucleophile in various reactions, especially in the synthesis of sulfonamide-containing compounds. It is also believed to act as a Lewis acid catalyst in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine are not well studied. However, it is known to be a non-toxic compound and does not have any significant side effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine in lab experiments is its high reactivity and selectivity. It is also a non-toxic compound and does not have any significant side effects. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for the research on 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine. One of the future directions is to explore its applications in the synthesis of new sulfonamide-containing compounds. Another future direction is to study its catalytic properties in various reactions and develop new catalytic systems based on this compound. Additionally, the biochemical and physiological effects of this compound need to be further studied to understand its potential applications in the field of medicine and pharmacology.
Conclusion:
In conclusion, 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine is a unique and versatile compound that has various applications in scientific research. Its high reactivity and selectivity make it a useful reagent in organic synthesis and a catalyst in various reactions. However, further research is needed to fully understand its mechanism of action and potential applications in the field of medicine and pharmacology.

Synthesis Methods

The synthesis of 4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine involves the reaction of 4-iodo-2-methylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield.

Scientific Research Applications

4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine has been extensively used in scientific research for various applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of sulfonamide-containing compounds. It is also used as a catalyst in various reactions such as Suzuki-Miyaura cross-coupling reactions and Buchwald-Hartwig amination reactions.

properties

Product Name

4-[(4-Iodo-2-methylphenyl)sulfonyl]morpholine

Molecular Formula

C11H14INO3S

Molecular Weight

367.21 g/mol

IUPAC Name

4-(4-iodo-2-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14INO3S/c1-9-8-10(12)2-3-11(9)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

DCPUWOFLLHTBKM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCOCC2

Canonical SMILES

CC1=C(C=CC(=C1)I)S(=O)(=O)N2CCOCC2

Origin of Product

United States

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